Morpholine, 4-(p-phenoxymethylbenzyl)-

Chemical Structure Medicinal Chemistry SAR

Morpholine, 4-(p-phenoxymethylbenzyl)- (CAS 19733-85-8) is a synthetic small molecule (C18H21NO2, MW 283.37) belonging to the 4-benzylmorpholine class. It is characterized by a morpholine ring N-substituted with a benzyl group that is further para-substituted with a phenoxymethyl (-CH2-O-Ph) moiety.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 19733-85-8
Cat. No. B025030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(p-phenoxymethylbenzyl)-
CAS19733-85-8
Synonyms4-[p-(Phenoxymethyl)benzyl]morpholine
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3
InChIInChI=1S/C18H21NO2/c1-2-4-18(5-3-1)21-15-17-8-6-16(7-9-17)14-19-10-12-20-13-11-19/h1-9H,10-15H2
InChIKeyKKZVFODAEIXMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to Morpholine, 4-(p-phenoxymethylbenzyl)- (CAS 19733-85-8): Structural & Class Baseline


Morpholine, 4-(p-phenoxymethylbenzyl)- (CAS 19733-85-8) is a synthetic small molecule (C18H21NO2, MW 283.37) belonging to the 4-benzylmorpholine class [1]. It is characterized by a morpholine ring N-substituted with a benzyl group that is further para-substituted with a phenoxymethyl (-CH2-O-Ph) moiety. This specific substitution pattern combines the hydrogen-bonding capacity of the morpholine ether and amine, the conformational flexibility of the benzyl linker, and the lipophilicity of the diphenyl ether tail . While the 4-benzylmorpholine scaffold is recognized for diverse pharmacological activities—including modulation of monoamine transporters and cytochrome P450 enzymes—the target compound's distinct para-phenoxymethylbenzyl appendage differentiates it physicochemically from common analogs like 4-benzylmorpholine or 4-(4-chlorobenzyl)morpholine, establishing it as a specialized tool for CNS-focused medicinal chemistry and chemical biology [1][2].

Why 4-Benzylmorpholine Analogs Cannot Substitute Morpholine, 4-(p-phenoxymethylbenzyl)- in Procurement


Generic procurement of a loosely defined '4-benzylmorpholine derivative' is chemically and functionally invalid for this target compound. Evidence from a high-throughput screening campaign demonstrates that modifications at the benzyl position of 4-benzylmorpholine dictate selectivity between the highly homologous cytochrome P450 enzymes CYP2A13 and CYP2A6 (94% sequence identity); specifically, ortho-substitution on the benzyl ring was a key determinant for achieving >25-fold selectivity [1]. Separately, patents on morpholine growth promotants explicitly claim 'phenoxymethyl optionally substituted on the phenyl group' as a critical variable for the W substituent, indicating this group is essential for biological activity in that context [2]. Therefore, the para-phenoxymethylbenzyl moiety of CAS 19733-85-8 is not a generic placeholder but a precisely positioned structural feature that controls molecular recognition and pharmacological outcome, with significant patent coverage implications. Substituting a 4-benzyl, 4-chlorobenzyl, or 4-methylbenzyl analog would alter the critical pharmacophoric elements, yielding an entirely different biological profile and potential legal status [1][2][3].

Quantitative Differentiation Evidence for Morpholine, 4-(p-phenoxymethylbenzyl)- vs. Closest Analogs


Structural Uniqueness: para-Phenoxymethylbenzyl Substitution vs. Common 4-Benzylmorpholine Scaffolds

The target compound is the only para-phenoxymethylbenzyl-substituted morpholine within the active patent space for morpholine-based growth promotants (US 5,082,840), where the generic Markush structure specifically claims 'W is ... phenoxymethyl optionally substituted on the phenyl group' [1]. Unlike the simple 4-benzylmorpholine core or the 4-chlorobenzyl analog commonly used in dopamine D4 and SNRI programs, the para-phenoxymethyl substituent introduces a distinct dual-aryl ether pharmacophore absent in all other commercial 4-benzylmorpholine building blocks. This structural divergence is directly analogous to the piperidine series, where 1-(4-(phenoxymethyl)benzyl)piperidines exhibit higher human H3 receptor affinity than 4-chloro-substituted comparator compounds [2].

Chemical Structure Medicinal Chemistry SAR

Predicted Lipophilicity Advantage: Target Compound vs. Unsubstituted 4-Benzylmorpholine

The calculated logP of the target compound is approximately 3.0, as estimated for a closely related meta-isomer, 4-(3-phenoxymethyl-benzyl)-morpholine (CAS 67451-83-6, C18H21NO2, LogP = 3.04) . This represents a significant increase in lipophilicity compared to the unsubstituted 4-benzylmorpholine scaffold (predicted LogP ~1.5-2.0) [1]. For comparison, the clinically used morpholine antidepressant viloxazine (2-ethoxyphenoxymethylmorpholine) has a LogP of ~1.8, highlighting the substantial lipophilic shift conferred by the diphenyl ether extension [2].

Physicochemical Properties Drug Design CNS Penetration

CYP2A13 vs. CYP2A6 Selectivity: Class-Based Evidence for Benzyl Substitution Sensitivity

In a systematic SAR study of 24 4-benzylmorpholine analogs, substitution at the benzyl ortho position was identified as the key feature for achieving >25-fold selectivity for lung-specific CYP2A13 over the 94%-identical hepatic CYP2A6 isoform [1]. While the target compound has para-phenoxymethyl rather than ortho substitution, this dataset definitively establishes that even minor alterations to benzyl substitution pattern profoundly impact isoform selectivity (>25-fold window). The para-phenoxymethyl group of the target compound, with its extended steric and electronic profile, represents a distinct substitution vector predicted to produce a different CYP selectivity fingerprint compared to the ortho-substituted leads or unsubstituted 4-benzylmorpholine [1][2].

Cytochrome P450 Cancer Chemoprevention Selectivity

H3 Receptor Antagonist Pharmacophore: Morpholine as a Superior Piperidine Bioisostere Candidate

The piperidine analog, 1-(4-(phenoxymethyl)benzyl)piperidine, is a validated, low-nanomolar affinity antagonist scaffold for the human histamine H3 receptor, with the phenoxymethylbenzyl motif directly contributing to high in vitro affinity and oral in vivo CNS potency [1]. The target compound, 4-(p-phenoxymethylbenzyl)morpholine, is the direct morpholine bioisostere of this potent piperidine series [2]. Morpholine-for-piperidine substitution is a well-precedented strategy in medicinal chemistry to modulate basicity (morpholine pKa ~8.4 vs. piperidine pKa ~11.2), solubility, and metabolic stability while retaining target affinity. This established piperidine→morpholine SAR pathway means the target compound is not a de novo chemical probe but a strategic bioisostere poised for differentiated CNS ADME optimization [1][3].

Histamine H3 Receptor CNS Drug Discovery Bioisosterism

Top Application Scenarios for Procuring Morpholine, 4-(p-phenoxymethylbenzyl)-


CNS Lead Optimization: Bioisosteric Replacement of Piperidine H3 Antagonists

Use as a direct morpholine bioisostere replacement for the validated 1-(4-(phenoxymethyl)benzyl)piperidine H3 receptor antagonist series. The reduced basicity of the morpholine nitrogen (pKa ~8.4 vs. ~11.2 for piperidine) is expected to attenuate hERG channel binding and phospholipidosis risk while maintaining the low-nanomolar H3 affinity conferred by the phenoxymethylbenzyl pharmacophore [1]. Procure for in vitro H3 binding assays, functional cAMP assays, and selectivity panels against H1/H2/H4 receptors.

Expanding CYP2A13-Selective Chemical Space in Lung Cancer Chemoprevention

Integrate into a focused library exploring para-substitution effects on 4-benzylmorpholine-mediated CYP2A13 inhibition. Since ortho-substitution has already been shown to achieve >25-fold selectivity for CYP2A13 over CYP2A6, the target compound's para-phenoxymethyl vector provides an orthogonal SAR probe to systematically map the benzyl substitution landscape for isoform selectivity [1][2]. Procure for recombinant CYP2A13/CYP2A6 inhibition assays and mechanism-of-action studies.

Patented Morpholine Growth Promotant Development for Veterinary Research

The target compound falls directly within the Markush claims of US Patent 5,082,840, where 'W is ... phenoxymethyl optionally substituted on the phenyl group' [1]. This patent covers methods for increasing weight gain and improving feed efficiency in livestock. Procuring this specific compound is essential for freedom-to-operate evaluations, generic veterinary product development, or exploring the SAR of this growth promotant class in relevant animal models.

Anticonvulsant Lead Discovery: Benzyl-Modified Morpholine Library

Structure-activity relationship analyses indicate that modifications at the benzyl position of morpholine derivatives can enhance anticonvulsant efficacy in rodent seizure models . The target compound, with its unique para-phenoxymethylbenzyl group, serves as a key library member to explore the effect of extended lipophilic substitution on anticonvulsant activity and neurotoxicity profile compared to simpler 4-benzylmorpholine analogs. Procure for maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models.

Quote Request

Request a Quote for Morpholine, 4-(p-phenoxymethylbenzyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.